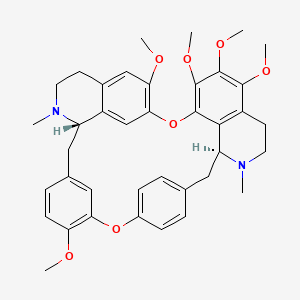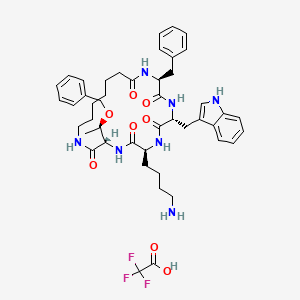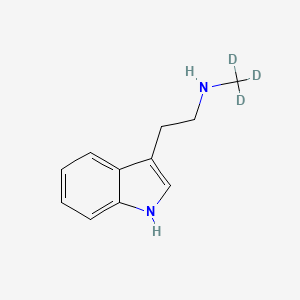![molecular formula C18H22O2 B12426302 (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)
(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound belonging to the class of cyclopenta[a]phenanthrenes. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated derivative. The compound’s structure includes multiple chiral centers, contributing to its stereochemical complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of deuterium atoms through specific deuteration reactions. These reactions often require the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high yields and purity. The process may also include purification steps such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce fully saturated hydrocarbons.
科学研究应用
Chemistry
In chemistry, (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms helps in simplifying the NMR spectra and provides valuable information about the compound’s structure and dynamics.
Biology
In biological research, this compound can be used as a tracer in metabolic studies. The deuterium atoms allow researchers to track the compound’s metabolic pathways and interactions within biological systems.
Medicine
In medicine, deuterated compounds are explored for their potential therapeutic benefits. The incorporation of deuterium can enhance the metabolic stability and efficacy of drugs, leading to improved pharmacokinetic properties.
Industry
In the industrial sector, deuterated compounds are used in the development of advanced materials and as intermediates in the synthesis of complex molecules.
作用机制
The mechanism of action of (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and interaction with enzymes or receptors, leading to altered biological activity. The pathways involved may include metabolic enzymes and signaling cascades that regulate various physiological processes.
相似化合物的比较
Similar Compounds
- (8R,9S,13S,14S,17S)-17-Benzyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- (8S,9S,13S,14S,17S)-16-(3-methoxybenzyl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- (8S,9S,13S,14S,17S)-13-methyl-4-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Uniqueness
The uniqueness of (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol lies in its deuterium content, which imparts distinct physicochemical properties. The presence of deuterium can enhance the compound’s stability and alter its interaction with biological targets, making it valuable for various scientific and industrial applications.
属性
分子式 |
C18H22O2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i3D,7D2,10D |
InChI 键 |
NLLMJANWPUQQTA-WNHJEKKBSA-N |
手性 SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] |
规范 SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


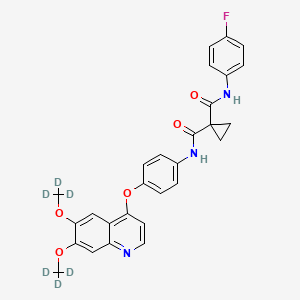

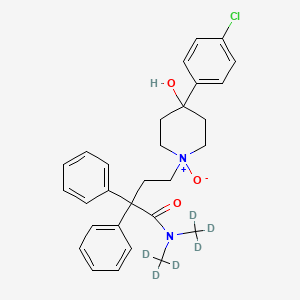

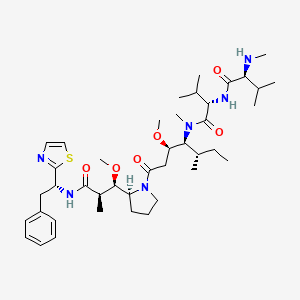
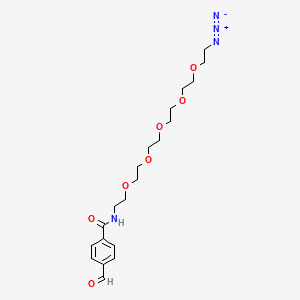
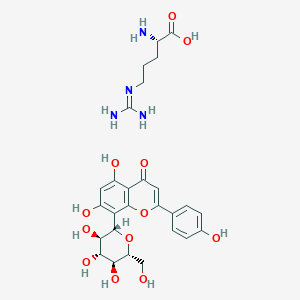
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
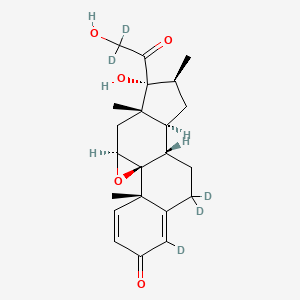
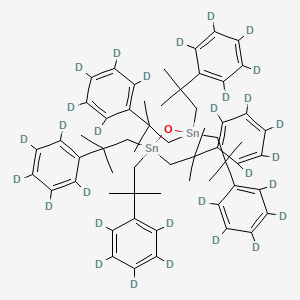
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
